molecular formula C11H15BBrNO2 B3028465 4-Bromopyridine-3-boronic acid pinacol ester CAS No. 2096334-82-4

4-Bromopyridine-3-boronic acid pinacol ester

Cat. No. B3028465
CAS RN: 2096334-82-4
M. Wt: 283.96
InChI Key: AKTDHSFOZLYERP-UHFFFAOYSA-N
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Description

4-Bromopyridine-3-boronic acid pinacol ester is a derivative of boronic acid and is part of a class of compounds known as pinacolboronate esters. These compounds are widely recognized for their role in Suzuki coupling reactions, which are pivotal in the construction of complex organic molecules. The pinacol ester group in these compounds stabilizes the boronic acid, making it less susceptible to hydrolysis and thus more amenable to various chemical manipulations .

Synthesis Analysis

The synthesis of pinacol boronic esters typically involves the borylation of aromatic compounds. For instance, an iridium-catalyzed aromatic borylation was used to synthesize a related compound, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, which demonstrates the versatility of this method in accessing various substituted pyridine boronic esters . Additionally, the synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester was improved by isolating the corresponding lithium hydroxy ate complex, which showed enhanced stability and utility in subsequent coupling reactions .

Molecular Structure Analysis

The molecular structure of pinacol boronic esters is characterized by the presence of a boronic acid functional group adjacent to a pinacol ester moiety. This structure is crucial for their stability and reactivity. The boronic acid group is electron-deficient and can form reversible covalent bonds with diols, including the pinacol moiety, which protects it from degradation .

Chemical Reactions Analysis

Pinacol boronic esters are highly reactive in cross-coupling reactions such as the Suzuki reaction. They can couple with various (hetero)aryl bromides to form biaryl compounds, as demonstrated by the successful coupling of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with different bromides . The fluoroalkylation of pinacol boronic esters has also been achieved, expanding the range of possible modifications to these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pinacol boronic esters are influenced by their susceptibility to hydrolysis. They are typically nonvolatile and have poor solubility in organic solvents. Analytical methods such as chromatography must be carefully designed to prevent degradation to the corresponding boronic acid. For instance, the use of non-aqueous and aprotic diluents, along with highly basic mobile phases, has been employed to stabilize and analyze these compounds .

Scientific Research Applications

Versatile Building Block in Synthesis

4-Bromopyridine-3-boronic acid pinacol ester is highlighted for its role in the synthesis of various compounds. Dimauro and Kennedy (2007) describe its use in the microwave-assisted synthesis of 2,6-disubstituted-3-amino-imidazopyridines. This process involves a one-pot cyclization/Suzuki coupling approach, emphasizing the boronate functional group's remarkable tolerance to Lewis acid catalyzed cyclizations and subsequent Pd(0)-catalyzed Suzuki coupling reactions (Dimauro & Kennedy, 2007).

Synthesis of Organosilatrane Compounds

Brennan, Gust, and Brudvig (2014) discuss the synthesis of phenylsilatrane analogues containing reactive amino, bromo, boronic ester, and alkynyl functional groups for coupling reactions. This research shows the utility of 4-bromophenylsilatrane in creating boronic ester and ethynyl analogues through palladium-catalyzed reactions, highlighting the silatrane functional group's stability during such processes (Brennan, Gust, & Brudvig, 2014).

Role in Metal-Catalyzed Reactions

Mfuh, Schneider, Cruces, and Larionov (2017) detail a metal- and additive-free method for converting haloarenes directly to boronic acids and esters, including this compound. This photoinduced borylation method avoids expensive and toxic metal catalysts or ligands and yields products with low levels of transition metal contamination (Mfuh, Schneider, Cruces, & Larionov, 2017).

Applications in Polymer Synthesis

Nojima, Kosaka, Kato, Ohta, and Yokozawa (2016) report on the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) to create high-molecular-weight π-conjugated polymer with boronic acid (ester) moieties. This work demonstrates the role of this compound in the formation of polymers for potential use in materials science (Nojima et al., 2016).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, ingestion, and contact with skin and eyes .

Relevant Papers The paper “How Big is the Pinacol Boronic Ester as a Substituent?” provides a detailed experimental and computational analysis of Bpin and structurally related boronic esters . Another relevant paper is “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” which discusses the protodeboronation of pinacol boronic esters .

properties

IUPAC Name

4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTDHSFOZLYERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166540
Record name Pyridine, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096334-82-4
Record name Pyridine, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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